molecular formula C17H25NO5S B598274 Boc-N-Me-Cys(Mob)-OH CAS No. 135747-89-6

Boc-N-Me-Cys(Mob)-OH

Cat. No.: B598274
CAS No.: 135747-89-6
M. Wt: 355.449
InChI Key: AXYOXUYJDMPEEX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Cys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a methyl group (N-Me), and a methoxybenzyl (Mob) protecting group on the cysteine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Boc-N-Me-Cys(Mob)-OH typically begins with cysteine.

    Protection of Amino Group: The amino group of cysteine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Methylation of Amino Group: The protected cysteine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base.

    Protection of Thiol Group: The thiol group of cysteine is protected using the methoxybenzyl (Mob) group. This is done by reacting the methylated cysteine with methoxybenzyl chloride in the presence of a base.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-N-Me-Cys(Mob)-OH undergoes deprotection reactions to remove the Boc and Mob protecting groups. These reactions are typically carried out under acidic conditions for Boc removal and reductive conditions for Mob removal.

    Peptide Bond Formation: The compound is used in peptide synthesis to form peptide bonds with other amino acids. This involves coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while Mob deprotection is achieved using reagents like trifluoroacetic acid and triethylsilane.

    Coupling: DIC and HOBt are used for peptide bond formation under mild conditions.

Major Products:

    Deprotected Cysteine Derivatives: The major products of deprotection reactions are cysteine derivatives without the Boc and Mob groups.

    Peptides: The major products of coupling reactions are peptides containing this compound as a residue.

Scientific Research Applications

Chemistry: Boc-N-Me-Cys(Mob)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and development.

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based inhibitors and probes.

Medicine: this compound is used in the development of peptide-based therapeutics

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.

Mechanism of Action

Mechanism: The mechanism of action of Boc-N-Me-Cys(Mob)-OH involves its incorporation into peptides and proteins. The compound acts as a protected cysteine residue, allowing for selective deprotection and subsequent formation of disulfide bonds or other modifications.

Molecular Targets and Pathways: The molecular targets of peptides containing this compound include enzymes, receptors, and other proteins. The pathways involved depend on the specific peptide and its biological activity.

Comparison with Similar Compounds

    Boc-Cys(Trt)-OH: This compound contains a trityl (Trt) protecting group instead of the Mob group.

    Fmoc-Cys(Mob)-OH: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.

    Boc-N-Me-Cys(Trt)-OH: This compound contains both the Boc and Trt protecting groups.

Uniqueness: Boc-N-Me-Cys(Mob)-OH is unique due to its combination of Boc and Mob protecting groups, which provide selective protection and deprotection strategies. This allows for greater flexibility in peptide synthesis and modification.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYOXUYJDMPEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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